molecular formula C10H11NO4 B6241671 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene CAS No. 108536-18-1

1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene

Cat. No.: B6241671
CAS No.: 108536-18-1
M. Wt: 209.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of two methoxy groups and a nitroethenyl group attached to a benzene ring

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Dimethoxybenzene, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

1,2-Dimethoxy-4-nitro-benzene (DMNB1) and 1,4-dimethoxy-2-nitro-benzene (DMNB2) have been studied as new redox shuttle additives for overcharge protection in lithium-ion batteries . This suggests potential future applications of 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene in the field of energy storage.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene can be synthesized through several methodsThe nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions . The subsequent step involves the reaction of the nitrated intermediate with an appropriate aldehyde in the presence of a base to form the nitroethenyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperature and pressure.

    Substitution: Sodium hydroxide, nucleophiles, elevated temperatures.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene is unique due to the presence of both methoxy and nitroethenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene involves the reaction of 1,4-dimethoxybenzene with 2-nitroethenal in the presence of a base to form the desired product.", "Starting Materials": [ "1,4-dimethoxybenzene", "2-nitroethenal", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1,4-dimethoxybenzene in a suitable solvent (e.g. ethanol)", "Step 2: Add 2-nitroethenal to the reaction mixture and stir at room temperature for several hours", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the acid formed during the reaction", "Step 4: Extract the product with a suitable solvent (e.g. dichloromethane)", "Step 5: Purify the product by recrystallization or column chromatography" ] }

CAS No.

108536-18-1

Molecular Formula

C10H11NO4

Molecular Weight

209.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.